molecular formula C13H26O2 B082241 2-Undecanol, acetate CAS No. 14936-67-5

2-Undecanol, acetate

Cat. No. B082241
CAS RN: 14936-67-5
M. Wt: 214.34 g/mol
InChI Key: HABRKYMFOVMIBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Undecanol, acetate is a chemical compound with the molecular formula C13H26O2. It is an ester of 2-Undecanol and acetic acid. This compound is widely used in scientific research due to its unique properties.

Scientific Research Applications

Sensory Eye Irritation Research

  • 2-Undecanol, acetate has been studied for its effects on acute human mucosal irritation, specifically eye irritation. Research indicated that 1-undecanol, a related compound, is one of the shortest homologs that failed to produce eye irritation under certain conditions, suggesting a biological cut-off where the molecule lacks the necessary size or structure to trigger irritation (Cometto-muñiz, Cain, & Abraham, 2005).

Olfactory Properties

  • Studies on the olfactory properties of compounds related to 2-undecanol, acetate, such as undecan-x-ones and undecan-x-ols, show that they have pleasant, fruity, and herbaceous odors. These compounds are used in flavor and fragrance applications due to their food-like odors (Gibka & Gliński, 2008).

Analytical Chemistry Applications

  • In analytical chemistry, 1-undecanol (a related compound) is used in methods like dispersive solid–liquid microextraction for the determination of insecticides in rice. This demonstrates its utility in enhancing analytical techniques for sensitive and accurate measurements (Xue et al., 2018).

Polymerization Research

  • Research into the emulsion polymerization of 2-hydroxyethyl methacrylate with related compounds to 2-undecanol, acetate, like 3,9-divinyl-2,4,8,10-tetraoxaspiro[5.5]-undecane, has been conducted. Such studies are vital for developing new biomaterials and drug delivery systems (Nita, Chiriac, & Nistor, 2011).

Material Synthesis

  • The compound has been used in the synthesis of materials like 11,11′-Dithiobis[1-(2-bromo-2-methylpropionyloxy)undecane], a conventional initiator for grafting polymers from gold surfaces. This indicates its role in advanced material synthesis and surface chemistry (Belegrinou et al., 2010).

Environmental Applications

  • In environmental applications, methods involving 1-undecanol have been developed for determining aluminum in water samples. This reflects the role of related compounds in environmental monitoring and analysis (Rezaee et al., 2010).

properties

CAS RN

14936-67-5

Product Name

2-Undecanol, acetate

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

undecan-2-yl acetate

InChI

InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-12(2)15-13(3)14/h12H,4-11H2,1-3H3

InChI Key

HABRKYMFOVMIBP-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(C)OC(=O)C

Canonical SMILES

CCCCCCCCCC(C)OC(=O)C

Other CAS RN

14936-67-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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